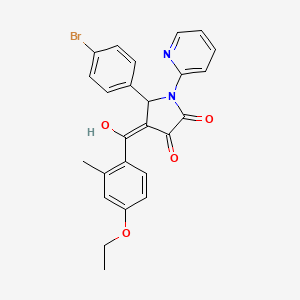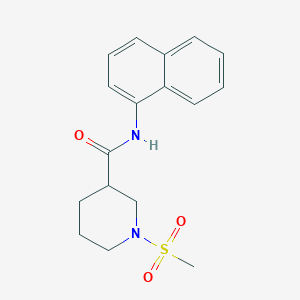![molecular formula C15H16N2O2 B5326553 1-[3-(4-methoxyphenyl)acryloyl]-2,4-dimethyl-1H-imidazole](/img/structure/B5326553.png)
1-[3-(4-methoxyphenyl)acryloyl]-2,4-dimethyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-methoxyphenyl)acryloyl]-2,4-dimethyl-1H-imidazole, also known as MADIM, is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 1-[3-(4-methoxyphenyl)acryloyl]-2,4-dimethyl-1H-imidazole is not fully understood. However, studies have suggested that it may exert its pharmacological effects by interacting with various molecular targets such as enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of acetylcholinesterase by binding to its active site. It has also been reported to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of fungal and bacterial strains by disrupting their cell membranes. In addition, it has been reported to reduce inflammation and pain by modulating the release of pro-inflammatory cytokines.
実験室実験の利点と制限
1-[3-(4-methoxyphenyl)acryloyl]-2,4-dimethyl-1H-imidazole has several advantages and limitations for lab experiments. One of the main advantages is its high purity and stability, which makes it suitable for various analytical techniques. It is also readily available in the market at a reasonable cost. However, one of the limitations is its low solubility in water, which may affect its bioavailability and pharmacokinetics. Another limitation is its potential toxicity, which requires careful handling and storage.
将来の方向性
There are several future directions for the research on 1-[3-(4-methoxyphenyl)acryloyl]-2,4-dimethyl-1H-imidazole. One of the areas of interest is its potential application in drug discovery and development. It may serve as a lead compound for the synthesis of novel analogs with improved pharmacological properties. Another area of interest is its mechanism of action, which requires further investigation to understand its molecular targets and pathways. In addition, its potential application in agriculture and food industry as a fungicide and preservative is also worth exploring.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to explore its various applications.
合成法
The synthesis of 1-[3-(4-methoxyphenyl)acryloyl]-2,4-dimethyl-1H-imidazole involves the reaction between 4-methoxyphenylacetic acid and 2,4-dimethylimidazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under anhydrous conditions and yields this compound as a white crystalline solid. The purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
1-[3-(4-methoxyphenyl)acryloyl]-2,4-dimethyl-1H-imidazole has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been shown to exhibit antitumor, antifungal, and antibacterial activities. In pharmacology, it has been reported to possess analgesic and anti-inflammatory properties. In biochemistry, it has been investigated for its ability to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase.
特性
IUPAC Name |
(E)-1-(2,4-dimethylimidazol-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-10-17(12(2)16-11)15(18)9-6-13-4-7-14(19-3)8-5-13/h4-10H,1-3H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCUBSQOHZHJME-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C)C(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=N1)C)C(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2,2-dimethylpropanamide](/img/structure/B5326470.png)

![N-(2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5326476.png)
![8-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-5-nitroquinoline](/img/structure/B5326478.png)
![7-[3-(1H-pyrazol-1-ylmethyl)benzyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5326484.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5326499.png)

![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5326508.png)
![(3S*,4R*)-1-[(2-amino-4-methyl-1,3-benzothiazol-6-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5326511.png)
![N-[(1S*,2R*)-2-(cyclopentylamino)cyclobutyl]-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5326513.png)
![(2-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]methyl}phenoxy)acetic acid](/img/structure/B5326517.png)

![7-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5326527.png)
![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5326559.png)